Methyl 2-amino-6-methoxy-3-nitrobenzoate
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Overview
Description
Methyl 2-amino-6-methoxy-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methoxy-3-nitrobenzoate can be achieved through a multi-step process. One common method involves the nitration of methyl 2-methoxybenzoate to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of hazardous chemicals like nitric acid and reducing agents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxid
Properties
Molecular Formula |
C9H10N2O5 |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
methyl 2-amino-6-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-4-3-5(11(13)14)8(10)7(6)9(12)16-2/h3-4H,10H2,1-2H3 |
InChI Key |
UPIAJDVAEDZHGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)OC |
Origin of Product |
United States |
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